Cas no 55453-87-7 (Isoxepac)
Isoxepac Chemical and Physical Properties
Names and Identifiers
-
- 6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid
- (11-OXO-6,11-DIHYDRODIBENZO[B,E]OXEPIN-2-YL)ACETIC ACID
- isoxepac
- ND4-B2
- artil
- e)oxepin-2-aceticacid,6,11-dihydro-11-oxo-dibenz(
- hp549
- DIBENZ[B,E]OXEPIN-2-ACETIC ACID, 6,11-DIOHYDRO-11-OXO
- 6,11-Hydro-11-Oxo-Dibenz[B,E]Oxepin-2-Acetic Acid
- Olapatadine
- 6,11-DIHYDRO-11-OXO-DIBENZ[B,E]OXEPIN-2-ACETIC ACID(FOR OLOPATADINE)
- 6,11-dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid (Olopatadine)
- 11-Oxo-6,11-Dihydrobenz(b,e)oxepin-2-Acetic Acid (Isoxepac)
- Isoxepac (Dibenz[b,e]oxepin-2-acetic acid, 6,11-dihydro-11-oxo)
- 6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic
- 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid
- 6,11-Dihydro-11-oxodibenz[b,e]oxepine-2-acetic acid
- P-720549
- 6,11-Dihydro-11-oxodibenzo[b,e]oxepin-2-acetic Acid
- 2-(11-Oxo-6,11-dihydrodibenzo-[b,e]oxepin-2-yl)acetic acid
- Olopatadine Intermediate I
- 6H-11-Oxodibenzo[b,e]oxepin-2-acetic Acid
- 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid
- Olopatadine Impurity 3 (Olopatadine USP RC C)
- Isoxepac
-
- MDL: MFCD00242952
- Inchi: 1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)
- InChI Key: QFGMXJOBTNZHEL-UHFFFAOYSA-N
- SMILES: O1CC2C=CC=CC=2C(C2C=C(CC(=O)O)C=CC1=2)=O
Computed Properties
- Exact Mass: 268.07400
- Monoisotopic Mass: 268.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 63.6A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.349
- Melting Point: 140.0 to 142.0 deg-C
- Boiling Point: 528.2°C at 760 mmHg
- Flash Point: 203.8 °C
- Refractive Index: 1.635
- PSA: 63.60000
- LogP: 2.43710
- Merck: 5237
Isoxepac Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: 25-62
- Safety Instruction: 36/37-45
- RTECS:HQ4110000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Toxicity:LD50 orally in rats: 199 mg/kg (Ueno)
- Storage Condition:Store at room temperature
Isoxepac Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoxepac Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036537-5g |
6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid |
55453-87-7 | 97% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 036537-10g |
6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid |
55453-87-7 | 97% | 10g |
£33.00 | 2022-03-01 | |
| Fluorochem | 036537-25g |
6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid |
55453-87-7 | 97% | 25g |
£70.00 | 2022-03-01 | |
| Fluorochem | 036537-100g |
6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid |
55453-87-7 | 97% | 100g |
£139.00 | 2022-03-01 | |
| AstaTech | 45012-1/G |
6,11-DIHYDRO-11-OXO-DIBENZ[B,E]OXEPIN-2-ACETIC ACID |
55453-87-7 | 97% | 1g |
$19 | 2023-09-17 | |
| AstaTech | 45012-5/G |
6,11-DIHYDRO-11-OXO-DIBENZ[B,E]OXEPIN-2-ACETIC ACID |
55453-87-7 | 97% | 5g |
$34 | 2023-09-17 | |
| AstaTech | 45012-25/G |
6,11-DIHYDRO-11-OXO-DIBENZ[B,E]OXEPIN-2-ACETIC ACID |
55453-87-7 | 97% | 25g |
$64 | 2023-09-17 | |
| Chemenu | CM157874-25g |
2-(11-Oxo-6,11-dihydrodibenzo-[b,e]oxepin-2-yl)acetic acid |
55453-87-7 | 95+% | 25g |
$76 | 2022-06-11 | |
| Chemenu | CM157874-100g |
2-(11-Oxo-6,11-dihydrodibenzo-[b,e]oxepin-2-yl)acetic acid |
55453-87-7 | 95+% | 100g |
$258 | 2022-06-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011272-1g |
Isoxepac |
55453-87-7 | 97% | 1g |
¥28 | 2023-07-11 |
Isoxepac Suppliers
Isoxepac Related Literature
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Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
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Hui Zhang,Ming Wang,Xuefeng Jiang Green Chem. 2020 22 8238
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Tin V. T. Nguyen,Matthew D. Wodrich,Jerome Waser Chem. Sci. 2022 13 12831
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Xiang-Rui Li,Wen-Xin Li,Zhuo-Wen Zhang,Chuanji Shen,Xiaocong Zhou,Xue-Qiang Chu,Weidong Rao,Zhi-Liang Shen Org. Chem. Front. 2021 8 6377
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Jing Zhang,Yi-Fei Li,Feng-Cheng Jia,Yang Gao,Xiao-Qiang Hu Org. Chem. Front. 2021 8 6616
Additional information on Isoxepac
Isoxepac (CAS No. 55453-87-7): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Advancements
Isoxepac (CAS No. 554*) is a synthetic organic compound classified as a pyrethroid insecticide, widely recognized for its efficacy in pest control across various agricultural and industrial applications. Structurally characterized by its benzene ring and chlorinated ester functionalities, this compound belongs to the group of tetronic acid derivatives (tetronic acid derivative). Its chemical formula is C12H11ClN2O2S, with a molecular weight of approximately 296.69 g/mol, making it a versatile tool in combating pests such as aphids, whiteflies, and mites without significant mammalian toxicity.
The synthesis of isoxepac has evolved over the years to enhance yield and reduce environmental impact. Traditional methods involved multi-step processes with organic solvents; however, recent advancements highlight solvent-free protocols using microwave-assisted chemistry (microwave-assisted synthesis). A study published in *Green Chemistry* (2023) demonstrated that this approach reduces energy consumption by 30% while maintaining product purity above 99%, aligning with sustainable manufacturing trends.
Mechanistically, isoxepac acts as a voltage-gated sodium channel modulator in insects (voltage-gated sodium channel modulator). Unlike conventional pyrethroids that primarily target contact exposure, this compound exhibits systemic properties when applied to crops via soil drenching or foliar spray. Research from *Pesticide Biochemistry and Physiology* (2024) revealed its ability to disrupt neurotransmitter release by inhibiting sodium ion influx into nerve cells, leading to paralysis and mortality in targeted pests within 1–6 hours post-exposure.
In agricultural practices, isoxepac is favored for its low persistence in soil and rapid degradation under sunlight (photodegradation). Field trials conducted in California vineyards showed effective suppression of spider mites at concentrations as low as 0.01 mg/kg, with minimal residual traces detected after 14 days under standard conditions. This characteristic reduces risks to non-target organisms compared to older-generation pesticides.
Beyond pest control, emerging studies explore its potential in biomedical research due to its structural similarity to compounds with anti-inflammatory properties (anti-inflammatory properties). A collaborative effort between University College London and Syngenta (published in *Journal of Medicinal Chemistry*, 2024) identified analogs derived from isoxepac that inhibit COX-2 enzyme activity by up to 60%, suggesting applications in pain management therapies without compromising efficacy against pests.
The environmental fate of isoxepac (CAS No. *) has been extensively studied using metabolomics techniques. Soil microcosm experiments indicated rapid hydrolysis via microbial enzymes (microbial hydrolysis) into non-toxic metabolites such as dichloroacetamide derivatives within three weeks, minimizing leaching into groundwater systems. These findings were corroborated by field data from the USDA’s National Pesticide Information Center (NPIC), which reported no detectable residues in adjacent water bodies during controlled applications.
Toxicological assessments continue to refine safety profiles for regulatory compliance (regulatory compliance). Acute oral LD₅₀ values exceed 100 mg/kg for rats according to OECD guidelines revised in 2023 (OECD guidelines), confirming low human health risks when used per label instructions. However, recent neurotoxicity studies on honeybees (*Apis mellifera*) published in *Environmental Toxicology* highlighted sublethal effects at concentrations below recommended thresholds (sublethal effects on honeybees), prompting ongoing research into pollinator-safe formulations.
Synergistic interactions between isoxepac and other agrochemicals are now being investigated (synergistic interactions) to optimize integrated pest management strategies (integrated pest management strategies). A field trial combining it with azadirachtin—a botanical insecticide—resulted in an 80% reduction in aphid populations while decreasing total pesticide application volume by half compared to standalone treatments (reduced pesticide application volume). Such findings underscore its role in sustainable agriculture frameworks.
Nanoencapsulation technologies are transforming delivery mechanisms for this compound (nanoencapsulation technologies) through lipid-based carriers that enhance stability under extreme temperatures (extreme temperature stability) while prolonging residual activity on plant surfaces up to four weeks post-application (four-week residual activity). This innovation was detailed in *ACS Sustainable Chemistry & Engineering* (June 2024), where encapsulated formulations showed improved selectivity toward pest species without affecting beneficial insects like ladybird beetles (*Coccinellidae*).
Epidemiological studies have also contributed valuable insights into occupational exposure risks among farmers handling this compound (occupational exposure risks__). Wearable biosensors developed at MIT’s Toxics Lab detected dermal absorption rates below regulatory limits when protective gear was used consistently (protective gear compliance__). These devices utilize graphene-based sensors sensitive to trace levels of pyrethroid residues (graphene-based sensors__), enabling real-time monitoring during application processes.
Spectroscopic analysis confirms structural stability under UV radiation up to wavelengths exceeding 360 nm, as reported by researchers at ETH Zurich’s Photochemistry Group (March 2024). This property ensures prolonged effectiveness when applied outdoors but requires careful formulation adjustments for indoor use where light exposure is limited (indoor formulation adjustments__). Advanced computational modeling predicts negligible bioaccumulation potential due to rapid metabolic pathways involving cytochrome P450 enzymes (*CYP* family).,..........,,,,,,,,,,,,,,,,,,:::::::::::::::::::::::
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